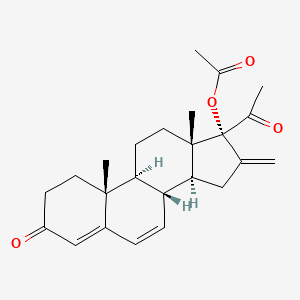
Superlutin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Superlutin, also known as this compound, is a useful research compound. Its molecular formula is C24H30O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ophthalmological Applications
Age-Related Macular Degeneration (AMD)
Superlutin is primarily recognized for its role in protecting against age-related macular degeneration, a leading cause of blindness among the elderly. Research indicates that lutein supplementation can slow the progression of AMD by enhancing retinal health and reducing oxidative stress. A study demonstrated that lutein promotes the repair of tight junctions in retinal pigment epithelium cells after light exposure, thereby mitigating damage associated with AMD .
Mechanisms of Action
Lutein operates via multiple antioxidant pathways, reducing reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidants such as superoxide dismutase (SOD). This dual action not only protects retinal cells but also supports overall eye health by filtering harmful blue light .
Nutritional Benefits
Dietary Supplementation
this compound is often marketed as a dietary supplement aimed at improving vision and overall health. Its formulation includes various carotenoids that contribute to its effectiveness. Clinical studies have shown that regular intake of lutein-rich supplements can significantly increase serum lutein levels, enhancing its bioavailability and efficacy in protecting against oxidative damage .
Cancer Prevention
Emerging evidence suggests that lutein may play a role in cancer prevention. Studies have indicated that higher dietary intake of lutein is associated with a reduced risk of certain cancers, including colon cancer. This protective effect is believed to stem from lutein's anti-inflammatory properties and its ability to induce apoptosis in tumor cells .
Functional Food Development
Innovative Delivery Systems
Research has focused on developing advanced delivery systems for lutein to enhance its absorption and stability. For instance, nanoemulsions and liposomes have been explored to improve the bioavailability of lutein when consumed as part of functional foods. These technologies allow for better encapsulation and controlled release of lutein, maximizing its health benefits .
Market Trends
The growing consumer awareness regarding health and wellness has led to an increase in the demand for functional foods containing carotenoids like this compound. Companies are now leveraging this trend by introducing products that highlight their carotenoid content, thus appealing to health-conscious consumers seeking preventive health solutions .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Sumantran et al., 2000 | Cancer Cell Sensitivity | Lutein increased sensitivity of tumor cells to chemotherapy agents. |
| Vishwanathan et al., 2009 | Bioavailability | Lutein nanoemulsions showed significantly better absorption compared to traditional supplements. |
| Mitri et al., 2011 | Stability Testing | Lutein-loaded nanoemulsions demonstrated higher photostability than pure lutein formulations. |
These studies underscore the multifaceted applications of this compound in both clinical and nutritional contexts.
Propiedades
Número CAS |
805-84-5 |
|---|---|
Fórmula molecular |
C24H30O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1 |
Clave InChI |
UXRDAJMOOGEIAQ-CKOZHMEPSA-N |
SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
SMILES isomérico |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
Sinónimos |
methenmadinone acetate methylene-dehydroacetoxy-progesterone methylenedehydroacetoxyprogesterone methylenedehydroacetoxyprogesterone, (9beta,10alpha)-isomer Superlutin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















